molecular formula C7H5FN2O B1377321 5-Fluoro-1,3-benzoxazol-6-amine CAS No. 1384431-29-1

5-Fluoro-1,3-benzoxazol-6-amine

Cat. No. B1377321
CAS RN: 1384431-29-1
M. Wt: 152.13 g/mol
InChI Key: BXLZZZQNYGMOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1,3-benzoxazol-6-amine, commonly known as FBXA, is a widely studied compound due to its unique properties and potential applications in a variety of fields. FBXA is a heterocyclic aromatic compound and has been studied extensively in the fields of organic chemistry, biochemistry, and medicine. It is a key intermediate in the synthesis of several drugs and has been used in a variety of laboratory experiments.

Scientific Research Applications

Pharmacology

5-Fluoro-1,3-benzoxazol-6-amine: is a compound that has been explored for its potential in drug discovery and development. Its structure is conducive to binding with various biological targets, which can be leveraged to create new medications with antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .

Material Science

In material science, this compound can contribute to the development of novel materials with specific optical properties. It can be used in the synthesis of fluorescent dyes with large Stokes shifts, which are valuable in creating materials that respond to light in unique ways .

Chemical Synthesis

This benzoxazole derivative plays a crucial role as a building block in organic synthesis. It can be used to construct complex molecules through various synthetic pathways, including cyclization reactions and as an intermediate in the synthesis of more complex heterocyclic compounds .

Agriculture

While direct applications in agriculture are not extensively documented, the fluorescent properties of related benzoxazole compounds suggest potential uses in developing fluorescent markers for biological studies, which could be extended to agricultural research .

Biochemistry

In biochemistry, 5-Fluoro-1,3-benzoxazol-6-amine could be used in the study of biochemical pathways and processes. Its ability to participate in various reactions makes it a valuable tool for probing enzymatic activities and understanding molecular interactions .

Industrial Applications

Industrially, this compound can be utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers, dyes, and pharmaceuticals. Its versatile chemical properties enable its use in a wide range of industrial processes .

Analytical Methods

Analytically, 5-Fluoro-1,3-benzoxazol-6-amine can be part of the development of new analytical methods, such as chromatography or spectroscopy, where it can serve as a standard or a reagent due to its distinct chemical properties .

properties

IUPAC Name

5-fluoro-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLZZZQNYGMOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC=N2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1,3-benzoxazol-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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